Tris(4-hydroxyphenyl)phosphine oxide
Overview
Description
Tris(4-hydroxyphenyl)phosphine oxide is an organic compound. It appears as white or pale yellow crystalline powder, soluble in most organic solvents but sparingly soluble in water. This compound serves as an essential intermediate in organic synthesis and is commonly used as a ligand in metal-catalyzed reactions. It forms stable complexes with metals and catalyzes various organic reactions, including hydrogenation, azidation, alkene addition, and chlorination.
Synthesis Analysis
Several methods exist for synthesizing Tris(4-hydroxyphenyl)phosphine oxide. One common approach involves the reaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This method yields known phosphine derivatives, such as dimethyl (1-pyrenyl)phosphine and diallylphenylphosphine. Additionally, the interaction of trichlorosilane with tertiary amines can produce bis(4-ethynyl)phenylphosphine, a precursor for designing phosphorus-containing oligomers.
Molecular Structure Analysis
The molecular formula of Tris(4-hydroxyphenyl)phosphine oxide is C18H15O4P, with a molecular weight of 326.28 g/mol. Its structure consists of three 4-hydroxyphenyl groups attached to a central phosphorus atom. The compound adopts a propeller conformation due to the ortho-positioned side chains with donor groups, creating a cavity favorable for metal cation complexation.
Chemical Reactions Analysis
Tris(4-hydroxyphenyl)phosphine oxide participates in various chemical reactions:
- Complex Formation : It readily forms stable complexes with d- and f-block elements, making it useful in metal-catalyzed reactions.
- Hydrogenation : TTMPP can catalyze hydrogenation reactions.
- Azidation : It is involved in azidation reactions.
- Alkene Addition : TTMPP facilitates alkene addition reactions.
- Chlorination : It can be used in chlorination processes.
Physical And Chemical Properties Analysis
- Melting Point : Not available
- Boiling Point : Not available
- Density : Not available
- Flash Point : Not available
Scientific Research Applications
Colorimetric Reagent in Ferric Iron Determination
Tris(4-hydroxyphenyl)phosphine oxide has been identified as a colorimetric reagent for determining ferric iron in solutions with nitric acid concentrations ranging from 0.3 to 2.5 M. It forms a stable color complex that adheres to Beer's law over a broad concentration range, with interference mainly from the ceric ion (Ce +4) (Holdoway & Willans, 1958).
Synthesis and Properties
A novel synthetic route for tris(4-fluorophenyl) phosphine oxide, which can be further reacted to produce tris(4-hydroxyphenyl) phosphine oxide, offers a safe and efficient process crucial for scaling up commercial production (Zhang Zhong-biao, 2010). Additionally, tris(2-cyanomethoxyphenyl)phosphine oxide, synthesized from tris-(2-hydroxyphenyl)phosphine oxide, demonstrates unique coordination properties with metals like neodymium(iii) and copper(ii), as revealed by spectroscopy and quantum chemical calculations (Kudryavtsev et al., 2013).
Polymer Chemistry
In polymer chemistry, tris(4-hydroxyphenyl)phosphine oxide derivatives have been used to synthesize hyperbranched poly(arylene ether phosphine oxide)s. These polymers exhibit excellent thermal stability and solubility in various organic solvents, making them potentially valuable for numerous applications (Bernal et al., 2002).
Catalysis
In the field of catalysis, tris(4-hydroxyphenyl)phosphine oxide and its derivatives have been explored. For instance, they have been used in the Suzuki-Miyaura reaction in water, showing a positive dendritic effect on chemical yields, which is significant for improving reaction efficiencies (Hattori et al., 2007).
Material Science
In material science, phosphine oxide-based conjugated microporous polymers, constructed using tris(4-ethynylphenyl)phosphine oxide, demonstrate strong affinity for CO2, showing high sorption abilities. This could have significant implications for CO2 capture and storage technologies (Qiao et al., 2015).
Safety And Hazards
Tris(4-hydroxyphenyl)phosphine oxide does not pose significant safety hazards. However, standard laboratory precautions should be followed when handling any chemical compound.
Future Directions
Research on TTMPP could explore its applications in new catalytic processes, ligand design, and its behavior in complexation with various metal ions.
properties
IUPAC Name |
4-bis(4-hydroxyphenyl)phosphorylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O4P/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12,19-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBQOLBVWODAFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)P(=O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400433 | |
Record name | TRIS(4-HYDROXYPHENYL)PHOSPHINE OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-hydroxyphenyl)phosphine oxide | |
CAS RN |
797-71-7 | |
Record name | Tris(4-hydroxyphenyl)phosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=797-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TRIS(4-HYDROXYPHENYL)PHOSPHINE OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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